

Technical Guide: Physicochemical Properties and Biological Context of 2-Butyl-5-nitrobenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Butyl-5-nitrobenzofuran*

Cat. No.: *B137315*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for **2-Butyl-5-nitrobenzofuran**. Due to the limited publicly available information on this specific compound, this document also includes data on the closely related derivative, **(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone**, and a general overview of the biological activities associated with the broader class of benzofuran derivatives. Experimental protocols for the determination of physical properties are outlined based on standard laboratory methodologies.

Physicochemical Properties of 2-Butyl-5-nitrobenzofuran

Direct experimental data for the melting and boiling points of **2-Butyl-5-nitrobenzofuran** are not readily available in the cited literature. However, predicted values and a physical description have been reported.

Table 1: Physical and Chemical Properties of **2-Butyl-5-nitrobenzofuran**

Property	Value	Source
Appearance	Bright Yellow Low Melting Solid	ECHEMI
Melting Point	Not available	-
Boiling Point	329.7±22.0 °C (Predicted)	ECHEMI
Density	1.191 g/cm ³	ECHEMI
Molecular Formula	C ₁₂ H ₁₃ NO ₃	ECHEMI
Molecular Weight	219.24 g/mol	ECHEMI

It is important to note that the boiling point is a predicted value and should be confirmed experimentally.

Data for a Related Derivative: (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

A significant body of literature exists for the derivative **(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone**, which is a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone.[1][2] Given the potential for interest in this related compound, its properties are summarized below for comparative purposes.

Table 2: Physical and Chemical Properties of **(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone**

Property	Value	Source
CAS Number	141645-16-1	ChemicalBook, MedchemExpress.com
Appearance	Off-white to light yellow powder	Home Sunshine Pharma
Melting Point	129 - 131 °C	ChemicalBook
Boiling Point	559.5±50.0 °C (Predicted)	ChemicalBook
Density	1.302±0.06 g/cm ³ (Predicted)	ChemicalBook
Molecular Formula	C ₁₉ H ₁₇ NO ₅	MedchemExpress.com
Molecular Weight	339.34 g/mol	SCBT

Experimental Protocols

Specific experimental protocols for the determination of the melting and boiling points of **2-Butyl-5-nitrobenzofuran** are not detailed in the available literature. However, standard methodologies for such determinations are well-established.

Melting Point Determination (General Protocol)

The melting point of a solid can be determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination (General Protocol - Thiele Tube Method)

The Thiele tube method is a common and convenient technique for determining the boiling point of a small quantity of liquid.

- **Sample Preparation:** A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The top of the sample tube should be above the level of the heating liquid.
- **Heating:** The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.
- **Observation:** As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or signaling pathways directly modulated by **2-Butyl-5-nitrobenzofuran**. Its primary documented role is as a key starting material in the multi-step synthesis of Dronedarone, an antiarrhythmic drug.^[1]

General Biological Activities of Benzofuran Derivatives

The benzofuran scaffold is a common motif in a wide range of biologically active compounds, both natural and synthetic.^{[3][4][5]} Derivatives of benzofuran have been reported to exhibit a broad spectrum of pharmacological properties, including:

- **Antimicrobial Activity:** Including antibacterial and antifungal properties.^{[3][6]}

- Anticancer Activity: Some benzofuran derivatives have shown promise as anticancer agents.
[\[3\]](#)
- Anti-inflammatory Activity
[\[6\]](#)
- Antiviral Activity
[\[4\]](#)
- Antioxidant Activity
[\[4\]](#)
- Antiarrhythmic Activity: As exemplified by Dronedarone.
[\[4\]](#)

The biological activity of benzofuran derivatives is highly dependent on the nature and position of the substituents on the benzofuran ring system.

Synthesis Pathway of 2-Butyl-5-nitrobenzofuran

A practical synthesis of **2-Butyl-5-nitrobenzofuran** has been described as a multi-step process starting from commercially available 4-nitrophenol. This synthetic route involves key steps such as Fries rearrangement, selective α -bromination, and cyclization.
[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic route to **2-Butyl-5-nitrobenzofuran**.

Conclusion

2-Butyl-5-nitrobenzofuran is a compound for which detailed, experimentally determined physical properties, such as a precise melting point, are not widely published. While predicted data are available, experimental verification is recommended for any research or development applications. The primary significance of this compound, as highlighted in the existing literature, is its role as a crucial intermediate in the synthesis of the pharmaceutical agent Dronedarone. Although no specific biological activities have been attributed directly to **2-Butyl-5-nitrobenzofuran**, its core benzofuran structure is a well-established pharmacophore

associated with a diverse range of biological effects. Further research into the direct biological properties of this compound could be a valuable area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ias.ac.in [ias.ac.in]
- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Biological Context of 2-Butyl-5-nitrobenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137315#physical-properties-like-melting-and-boiling-point-of-2-butyl-5-nitrobenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com